Acetoessigsäure

Übersicht

Beschreibung

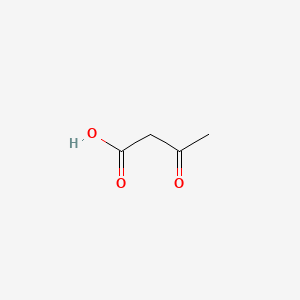

Acetoessigsäure, auch bekannt als 3-Oxobutansäure, ist eine organische Verbindung mit der Formel CH₃COCH₂COOH. Es ist die einfachste β-Ketocarbonsäure und ist bekannt für ihre Instabilität. This compound ist eine schwache Säure und findet sich unter physiologischen Bedingungen häufig in ihrer konjugierten Basenform, Acetoacetat, wieder . Diese Verbindung spielt eine bedeutende Rolle in verschiedenen biochemischen Prozessen, einschließlich des Ketonkörperstoffwechsels.

Wissenschaftliche Forschungsanwendungen

Acetoessigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle im Ketonkörperstoffwechsel aus. Es wird in der Leber aus Acetyl-CoA produziert und kann in Aceton oder β-Hydroxybutyrat umgewandelt werden . Acetoacetat wird in den Blutkreislauf freigesetzt und von Geweben wie Herz und Gehirn als Energiequelle während Zeiten niedriger Glukoseverfügbarkeit verwendet . Der Mechanismus der Verbindung beinhaltet enzymatische Reaktionen, einschließlich der Übertragung von CoA-Gruppen und den anschließenden Abbau in Acetyl-CoA-Moleküle, die in den Citratzyklus eintreten .

Wirkmechanismus

Target of Action

Acetoacetic acid, also known as 3-Oxobutanoic acid, is an organic compound and the simplest beta-keto acid . It primarily targets the enzyme Fumarylacetoacetase in humans . This enzyme plays a crucial role in the tyrosine catabolism pathway, which is responsible for the breakdown of the amino acid tyrosine .

Mode of Action

Acetoacetic acid exists as its conjugate base, acetoacetate, under typical physiological conditions . It is primarily produced by liver mitochondria from its thioester with coenzyme A (CoA) . The interaction of acetoacetic acid with its targets leads to various biochemical reactions, including the release of acetyl CoA and acetoacetate .

Biochemical Pathways

Acetoacetic acid is involved in several biochemical pathways. It is formed by three routes :

In mammals, acetoacetate produced in the liver is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus . It is then converted back to acetoacetyl CoA, broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .

Pharmacokinetics

It is known that the compound is soluble in water and organic solvents , suggesting that it may have good bioavailability

Result of Action

The action of acetoacetic acid results in the production of energy. Heart muscle and renal cortex prefer acetoacetate over glucose . The brain also uses acetoacetate when glucose levels are low due to fasting or diabetes . Thus, the molecular and cellular effects of acetoacetic acid’s action primarily involve energy production and metabolic regulation.

Action Environment

The action of acetoacetic acid is influenced by various environmental factors. For instance, its keto-enol tautomerisation is strongly solvent-dependent, with the keto form dominating in polar solvents (98% in water) and the enol form accounting for 25-49% of material in non-polar solvents . Furthermore, acetoacetic acid is generally generated at 0 °C and used in situ immediately , suggesting that temperature may also influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Acetoacetic acid is primarily produced in the liver mitochondria from acetyl-CoA. It exists in equilibrium with its conjugate base, acetoacetate. The compound is involved in several biochemical reactions, including the synthesis and degradation of ketone bodies. Enzymes such as thiolase, which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, and acetoacetate decarboxylase, which converts acetoacetate to acetone, play significant roles in these processes .

Cellular Effects

Acetoacetic acid influences various cellular processes, including energy production and metabolic regulation. It serves as an alternative energy source for tissues like the heart and renal cortex, which prefer acetoacetate over glucose. In the brain, acetoacetic acid is utilized during periods of low glucose availability, impacting cell signaling pathways and gene expression related to energy metabolism .

Molecular Mechanism

At the molecular level, acetoacetic acid exerts its effects through interactions with enzymes and other biomolecules. It is converted to acetoacetyl-CoA, which is then broken down into two acetyl-CoA molecules by thiolase. These acetyl-CoA molecules enter the citric acid cycle, contributing to ATP production. Additionally, acetoacetic acid can be reduced to D-β-hydroxybutyrate, which is oxidized back to acetoacetate in peripheral tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetoacetic acid can change over time. The compound is relatively unstable and can degrade, impacting its efficacy in biochemical assays. Long-term studies have shown that acetoacetic acid can influence cellular function, including changes in metabolic flux and gene expression, over extended periods .

Dosage Effects in Animal Models

The effects of acetoacetic acid vary with different dosages in animal models. At low doses, it serves as an efficient energy source, while high doses can lead to metabolic acidosis and other adverse effects. Threshold effects have been observed, where the compound’s impact on cellular metabolism and energy production changes significantly with varying concentrations .

Metabolic Pathways

Acetoacetic acid is involved in several metabolic pathways, including ketogenesis and ketolysis. It is synthesized from acetyl-CoA via the action of thiolase and HMG-CoA synthase. Acetoacetic acid can be converted to acetone or reduced to D-β-hydroxybutyrate, both of which are important for energy production during periods of low glucose availability .

Transport and Distribution

Within cells and tissues, acetoacetic acid is transported and distributed via specific transporters and binding proteins. It readily crosses the blood-brain barrier and is taken up by tissues that utilize it as an energy source. The localization and accumulation of acetoacetic acid can influence its activity and function in different cellular compartments .

Subcellular Localization

Acetoacetic acid is primarily localized in the mitochondria, where it is synthesized and utilized. Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The subcellular localization of acetoacetic acid is crucial for its role in energy metabolism and cellular function .

Vorbereitungsmethoden

Acetoessigsäure kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Hydrolyse von Diketen. Die Ester der this compound werden durch Reaktionen zwischen Diketen und Alkoholen hergestellt, und die Säure selbst kann durch Hydrolyse dieser Ester hergestellt werden . Industriell wird this compound bei niedrigen Temperaturen (um 0 °C) erzeugt und aufgrund ihrer Instabilität sofort verwendet .

Analyse Chemischer Reaktionen

Acetoessigsäure durchläuft verschiedene chemische Reaktionen, darunter:

Decarboxylierung: this compound decarboxyliert leicht zu Aceton und Kohlendioxid.

Veresterung: Die Säure kann mit Alkoholen reagieren, um Ester wie Ethylacetoacetat zu bilden.

Keto-Enol-Tautomerie: This compound zeigt Keto-Enol-Tautomerie, wobei die Enolform durch Konjugation und intramolekulare Wasserstoffbrückenbindung stabilisiert wird.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Basen wie Natriumethylat zur Deprotonierung und Alkylhalogenide für die nukleophile Substitution . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind substituierte Ketone und Ester .

Vergleich Mit ähnlichen Verbindungen

Acetoessigsäure wird häufig mit anderen Ketonkörpern verglichen, wie z. B. β-Hydroxybuttersäure und Aceton. Während this compound und β-Hydroxybuttersäure echte Ketonkörper sind, ist Aceton ein Nebenprodukt ihres Stoffwechsels . β-Hydroxybuttersäure ist stabiler und dient als Hauptenergiequelle während der Ketose, während this compound weniger stabil und reaktiver ist . Die einzigartige Keto-Enol-Tautomerie der this compound unterscheidet sie von anderen ähnlichen Verbindungen .

Ähnliche Verbindungen umfassen:

- β-Hydroxybuttersäure

- Aceton

- Acetylessigsäure

Die Instabilität und Reaktivität der this compound machen sie zu einem wertvollen Zwischenprodukt in verschiedenen biochemischen und industriellen Prozessen .

Eigenschaften

IUPAC Name |

3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHALXBUFZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3483-11-2 (lithium salt), 623-58-5 (hydrochloride salt) | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00202441 | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

237.00 to 239.00 °C. @ 760.00 mm Hg | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-50-4 | |

| Record name | Acetoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI204Y1MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

36.5 °C | |

| Record name | Acetoacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetoacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000060 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acetoacetic acid is primarily produced in the liver from fatty acids through a process called ketogenesis. This occurs when glucose availability is limited, such as during fasting or adherence to a ketogenic diet. [, ]

A: Acetoacetic acid, along with other ketone bodies, can be utilized by various tissues, including the brain, heart, and muscles, as an alternative energy source when glucose is scarce. [, , ]

A: Yes, insulin deficiency in diabetic rats has been shown to reduce acetoacetic acid uptake by muscle tissue. This impaired utilization is believed to contribute to diabetic ketoacidosis. [] Additionally, insulin, along with glucose, can increase acetoacetic acid uptake by muscle fiber groups in both control and depancreatized rats. []

A: Research using radiolabeled acetoacetic acid has demonstrated its incorporation into cholesterol by surviving rat liver slices, indicating its role as a precursor in cholesterol biosynthesis. [, ]

A: Yes, studies have shown that acetoacetic acid can be produced from phenylalanine and tyrosine in the liver. This conversion involves several metabolic steps, ultimately leading to the formation of acetoacetic acid as a four-carbon unit. [, ]

A: Acetoacetic acid undergoes two main metabolic changes: interconversion with β-hydroxybutyric acid and oxidative breakdown. While the liver exhibits minimal acetoacetic acid destruction, the kidney demonstrates significant breakdown capacity. [] Notably, rat kidney slices have been observed to form glucose from acetoacetic acid, highlighting a potential connection between fat and carbohydrate metabolism. []

A: Studies in rats have shown that exposure to altitude hypoxia can increase plasma acetoacetic acid levels, particularly in younger animals. This suggests a possible role for acetoacetic acid as an energy substrate, especially for the developing central nervous system. []

ANone: The molecular formula of acetoacetic acid is C4H6O3, and its molecular weight is 102.09 g/mol.

ANone: Acetoacetic acid exists in equilibrium with its enol tautomer. The keto form is CH3C(=O)CH2COOH, and the enol form is CH3C(OH)=CHCOOH.

A: The incorporation of fluorine into acetoacetic acid, creating derivatives like 2-fluoroacetoacetic acid and 4-fluoro-3-hydroxybutyric acid, can significantly alter the molecule's acidity. For example, in 4,4,4-trifluoroacetoacetic acid, both the carboxylic acid group and the enolic hydroxyl group are significantly more acidic compared to the unfluorinated acetoacetic acid. This modification can influence the molecule's biological activity and metabolic fate. []

A: Acetoacetic acid is commonly measured in biological samples like blood and urine using various methods. One common approach is a colorimetric assay employing sodium nitroprusside. This method relies on the development of a characteristic color change in the presence of acetoacetic acid and an alkali, which can then be quantified spectrophotometrically. []

A: Yes, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors offer sensitive and specific alternatives for acetoacetic acid quantification. These techniques provide accurate measurements even in complex biological matrices. []

A: One challenge is the potential interference from other compounds present in biological samples. For example, acetone, glucose, and certain antibiotics can interfere with the kinetic Jaffé reaction, a common method for creatinine measurement, potentially affecting acetoacetic acid measurements as well. [, ]

A: Stable isotope labeling, such as using deuterium (2H), allows researchers to track the fate of acetoacetic acid within metabolic pathways. By analyzing the incorporation of labeled atoms into downstream metabolites, researchers can gain valuable insights into the metabolic flux and transformations of acetoacetic acid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]](/img/structure/B1201402.png)

![calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1201405.png)

![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/new.no-structure.jpg)